molecular formula C36H26N4O4 B330553 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE

2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B330553
M. Wt: 578.6 g/mol
InChI Key: SVLVAIVVPSHNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with furyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furyl intermediates, followed by their coupling through amide bond formation.

    Preparation of 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid: This intermediate can be synthesized via a Friedländer synthesis, where an appropriate aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Formation of the amide bond: The carboxylic acid group of 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-aminophenyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl and quinoline rings can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Research: It is used as a probe to study the binding interactions with various biomolecules, including proteins and nucleic acids.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid
  • 3-aminophenyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Uniqueness

2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to its dual quinoline and furyl moieties, which confer distinct electronic and steric properties. This makes it particularly effective in binding to biological targets and exhibiting diverse chemical reactivity.

Properties

Molecular Formula

C36H26N4O4

Molecular Weight

578.6 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-[3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C36H26N4O4/c1-21-14-16-33(43-21)31-19-27(25-10-3-5-12-29(25)39-31)35(41)37-23-8-7-9-24(18-23)38-36(42)28-20-32(34-17-15-22(2)44-34)40-30-13-6-4-11-26(28)30/h3-20H,1-2H3,(H,37,41)(H,38,42)

InChI Key

SVLVAIVVPSHNCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(O7)C

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(O7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.